Cas no 2097867-56-4 (N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide structure](https://www.kuujia.com/scimg/cas/2097867-56-4x500.png)
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylsulfanylpropanamide
- N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide
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- Inchi: 1S/C18H19N3O2S/c22-18(9-13-24-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22)
- InChI Key: MGTFAYJMQPZELF-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CCC(NCC(C1=CC=CO1)N1C=CC=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 391
- Topological Polar Surface Area: 85.4
- XLogP3: 2.4
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6519-5798-75mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-50mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-1mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-2mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-30mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-2μmol |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-40mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-5mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-5μmol |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6519-5798-3mg |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide |
2097867-56-4 | 3mg |
$63.0 | 2023-09-08 |
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Additional information on N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide
Introduction to N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide (CAS No. 2097867-56-4)
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide is a complex organic compound with significant potential in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 2097867-56-4, belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest in contemporary chemical biology. The presence of both furan-2-yl and 1H-pyrazol-1-yl moieties in its structure suggests a high degree of molecular complexity, which may contribute to its diverse biological activities.
The furan-2-yl group is a heterocyclic aromatic ring containing an oxygen atom, known for its role in various natural products and bioactive molecules. Its incorporation into the compound's structure may enhance its binding affinity to specific biological targets, a property that is often exploited in drug design. Similarly, the 1H-pyrazol-1-yl group is another heterocycle that has been widely used in medicinal chemistry due to its ability to modulate enzyme activity and receptor interactions. The combination of these two moieties in N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide suggests a multifaceted pharmacological profile.
The amide functional group at the 3-position of the propanamide chain further contributes to the compound's reactivity and potential biological activity. Amides are well-known for their role as pharmacophores in numerous drugs, often serving as key interaction points with biological targets. The presence of the phenylsulfanyl group adds another layer of complexity, as sulfur-containing aromatic rings are frequently associated with enhanced bioavailability and metabolic stability. This structural arrangement may facilitate the compound's interaction with biological systems while maintaining stability under physiological conditions.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The unique combination of rings and functional groups in N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide positions it as a promising candidate for further investigation. Researchers have been exploring the potential of such compounds in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The structural features of this molecule suggest that it may interfere with key biological pathways involved in these conditions.
The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the furan-2-yl and 1H-pyrazol-1-yl groups typically requires specialized synthetic methodologies, such as nucleophilic substitution reactions or metal-catalyzed coupling reactions. The final step involves the formation of the amide bond, which can be achieved through various coupling techniques like Esterification or Amide coupling reagents. The synthesis process must be optimized to minimize side reactions and impurities, ensuring that the final product is suitable for further biological testing.
The pharmacological evaluation of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenylsulfanyl)propanamide has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain enzymes and receptors relevant to human health. For instance, it has demonstrated inhibitory effects on enzymes involved in inflammation pathways, suggesting potential therapeutic benefits in managing inflammatory conditions. Additionally, preliminary data indicate that it may interact with receptors implicated in neurodegenerative diseases, offering hope for new treatment strategies.
The compound's interaction with biological targets is likely mediated by its unique structural features. The hydrophobic nature of the aromatic rings and the polar amide group allow for favorable interactions with both hydrophobic and hydrophilic regions of biological targets. This dual interaction capability enhances binding affinity and selectivity, which are critical factors in drug design. Furthermore, the presence of sulfur atoms may contribute to redox-sensitive interactions within cells, providing another mechanism for modulating biological processes.
In conclusion, N-[2-(furan-2-yl strong>)-2-(1H-pyrazol -1 - yl)ethyl]-3-(< strong >phen ylsulfanyl strong >)propanamide (CAS No. 2097867 -56 -4) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic rings and functional groups positions it as a promising candidate for further investigation into various therapeutic areas. The ongoing synthesis and pharmacological studies aim to elucidate its mechanisms of action and explore its potential as a lead compound for new drugs.
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